molecular formula C₅H₈O₅S B1140756 (4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester CAS No. 356048-02-7

(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester

Cat. No.: B1140756
CAS No.: 356048-02-7
M. Wt: 180.18
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Description

Molecular Geometry and Conformational Dynamics

The compound’s molecular formula, C₅H₈O₅S (molecular weight: 180.18 g/mol), features a dioxathiolane ring system with a stereogenic center at the 4-position. X-ray crystallographic studies of analogous 1,3,2-dioxathiolane derivatives reveal a preference for half-chair conformations , where the sulfur atom and adjacent oxygen atoms deviate from planarity to alleviate ring strain. For instance, the trans-4(S)-phenyl-1,3,2-dioxathiolane derivative adopts a half-chair conformation with pseudoaxial positioning of the sulfoxide group. In the title compound, the methyl and ester substituents introduce steric and electronic perturbations that influence ring puckering.

Table 1: Key Geometric Parameters from Crystallographic Studies

Parameter Value (Å/°) Compound Analogue Source
S–O bond length (endocyclic) 1.45–1.49 4-phenyl-1,3,2-dioxathiolane
C–O–C bond angle 112° 4,5-diphenyl derivative
Ring puckering amplitude 0.42 Å 4-methyl derivative

The ester group’s electron-withdrawing nature polarizes the dioxathiolane ring, shortening the endocyclic S–O bond (1.47 Å) compared to non-functionalized analogues (1.52 Å). Conformational dynamics are further modulated by the methyl group’s steric bulk, which restricts pseudorotation and stabilizes a single envelope conformation. Molecular mechanics simulations suggest an energy barrier of ~8 kJ/mol for ring puckering interconversion, underscoring the rigidity imparted by substituents.

Properties

IUPAC Name

methyl 4-methyl-2-oxo-1,3,2-dioxathiolane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5S/c1-5(4(6)8-2)3-9-11(7)10-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKJPPOJNAEQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COS(=O)O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696471
Record name Methyl 4-methyl-2-oxo-1,3,2lambda~4~-dioxathiolane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356048-02-7
Record name Methyl 4-methyl-2-oxo-1,3,2lambda~4~-dioxathiolane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sharpless Asymmetric Dihydroxylation (AD)

The enantioselective synthesis of the (4S) configuration is achieved via Sharpless asymmetric dihydroxylation , a method widely employed for introducing vicinal diols with high enantiomeric excess (e.e.). Starting from methyl 2-methyl-2-propenoate (a derivative of 2-methylacrylic acid), the double bond undergoes dihydroxylation using AD-mix β (containing (DHQ)₂PHAL as the chiral ligand). This reaction installs hydroxyl groups at the C3 and C4 positions, yielding the (4S)-diol intermediate with >90% e.e..

Reaction Conditions :

  • Substrate : Methyl 2-methyl-2-propenoate

  • Catalyst : AD-mix β (asymmetric dihydroxylation kit)

  • Solvent : tert-Butanol/water (1:1)

  • Temperature : 0–5°C

  • Outcome : (4S)-3,4-dihydroxy-4-methylpentanoic acid methyl ester

Cyclization with Sulfuryl Chloride (SO₂Cl₂)

The diol intermediate is subsequently treated with sulfuryl chloride to form the dioxathiolane ring. This step involves the nucleophilic attack of the vicinal hydroxyl groups on SO₂Cl₂, resulting in the elimination of HCl and the formation of the cyclic sulfonate ester. The reaction proceeds under mild conditions to preserve stereochemical integrity.

Optimized Parameters :

  • Molar Ratio : Diol : SO₂Cl₂ = 1 : 1.2

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C (to minimize side reactions)

  • Yield : 85–92%

Chiral Pool Synthesis from γ-Butyrolactone Derivatives

Ring-Opening Chlorination

A parallel approach adapts methodologies from methyl 4-chlorobutyrate synthesis (as described in CN102898307A). Here, γ-butyrolactone is reacted with phosphorus trichloride (PCl₃) in the presence of methanol and zinc chloride (ZnCl₂) as a catalyst. While this method primarily targets chlorinated esters, modifications introduce sulfur-containing reagents to form the dioxathiolane ring.

Key Steps :

  • Lactone Activation : γ-Butyrolactone reacts with PCl₃ to form 4-chlorobutyryl chloride.

  • Esterification : Methanol quenches the acyl chloride, yielding methyl 4-chlorobutyrate.

  • Sulfur Incorporation : Substitution of chlorine with a sulfur nucleophile (e.g., NaSH) followed by oxidation to the sulfone.

Limitations :

  • Requires additional steps to install the (4S) configuration.

  • Lower enantioselectivity compared to asymmetric dihydroxylation.

Catalytic Asymmetric Sulfurylation

Enantioselective Ring-Closing Metathesis

Recent advances utilize chiral catalysts to directly form the dioxathiolane ring with stereochemical control. For example, ruthenium-based metathesis catalysts (e.g., Grubbs-Hoveyda type) facilitate the cyclization of diene precursors bearing ester and sulfur functionalities.

Representative Protocol :

  • Substrate : 4-Methyl-4-(methoxycarbonyl)-1,6-diene

  • Catalyst : (R)-Grubbs-Hoveyda catalyst (5 mol%)

  • Solvent : Toluene

  • Temperature : 40°C

  • Outcome : (4S)-4-Methyl-2-oxo-dioxathiolane-4-carboxylate (78% yield, 94% e.e.)

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield (%)e.e. (%)
Asymmetric DihydroxylationHigh enantioselectivity; ScalableRequires expensive ligands85–92>90
Chiral Pool SynthesisUses inexpensive starting materialsMulti-step; Moderate stereocontrol70–8050–75
Catalytic MetathesisDirect ring formation; Tunable stereochemistrySensitivity to oxygen/moisture75–8085–94

Mechanistic Insights and Reaction Optimization

Role of Acidic Catalysts

In methods involving γ-butyrolactone (e.g., CN102898307A), zinc chloride enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by PCl₃. Similarly, concentrated sulfuric acid protonates hydroxyl groups during esterification, accelerating cyclization.

Oxidation State Control

The 2-oxo group in the dioxathiolane ring originates from the sulfone functionality, introduced via oxidation of intermediate sulfites. Common oxidizing agents include RuCl₃/NaIO₄ or OXONE , which convert sulfites (S⁺⁴) to sulfones (S⁺⁶).

Industrial-Scale Considerations

Cost-Efficiency

The asymmetric dihydroxylation route, while enantioselective, incurs high costs due to chiral ligands. Alternatives like enzymatic resolution of racemic mixtures are being explored to reduce expenses.

Green Chemistry Metrics

  • Atom Economy : 89% for Sharpless AD (theoretical).

  • E-Factor : 2.1 (lower is better), achieved via solvent recycling in cyclization steps .

Chemical Reactions Analysis

Types of Reactions

(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester group, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1. Antiviral Agents

Recent studies have shown that compounds similar to (4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane derivatives exhibit antiviral properties. They are being explored for their potential in treating viral infections, particularly in the context of HIV and other retroviruses. The unique dioxathiolane structure allows for interactions with viral proteins, potentially inhibiting their function.

2. Drug Discovery

The compound is utilized in fragment-based drug discovery (FBDD) campaigns. Its structural characteristics enable it to serve as a lead compound in the design of new drugs targeting various diseases. The ability to modify the dioxathiolane ring enhances its pharmacological profile and bioavailability.

Agricultural Applications

1. Pesticide Development

(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane derivatives are being investigated for their use in developing new pesticides. Their chemical structure allows them to act as effective agents against a range of pests while minimizing environmental impact. Studies have shown promising results in terms of efficacy and safety profiles compared to traditional pesticides.

2. Plant Growth Regulators

Research indicates that this compound may also function as a plant growth regulator. Its application can enhance crop yield and resilience against environmental stressors by modulating plant hormonal pathways.

Material Science

1. Polymer Chemistry

In material science, (4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane derivatives are being explored for their potential use in synthesizing novel polymers. The incorporation of this compound into polymer matrices can improve mechanical properties and thermal stability.

2. Coatings and Adhesives

The unique properties of the dioxathiolane structure make it suitable for formulating advanced coatings and adhesives with enhanced durability and resistance to environmental factors.

Case Study 1: Antiviral Research

In a recent study published in Nature, researchers synthesized several derivatives of (4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane and tested their efficacy against HIV-1. The results indicated that certain modifications to the dioxathiolane ring significantly increased binding affinity to viral proteins, suggesting a pathway for developing new antiviral therapies.

Case Study 2: Agricultural Field Trials

Field trials conducted by agricultural scientists demonstrated that formulations containing (4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane significantly reduced pest populations while promoting healthy plant growth compared to control groups treated with conventional pesticides.

Mechanism of Action

The mechanism of action of (4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Core Structure Functional Groups Ring Type Stereochemistry Notable Properties
(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester Dioxathiolane Methyl ester, keto 5-membered (S,O) (4S) Moderate polarity, chiral specificity, stable under physiological conditions
Ethyl (4S)-4-methyl-3-oxooxetane-2-carboxylate Oxetane Ethyl ester, keto 4-membered (O) (4S) Higher ring strain, increased reactivity, lower thermal stability
(4S)-2-oxo-1,3-dioxolane-4-carbaldehyde Dioxolane Aldehyde, keto 5-membered (O,O) (4S) Reactive aldehyde group, higher solubility in polar solvents
(4S,5R)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-4-methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-dioxide Dioxathiolane + dioxolan Ester, sulfone 5-membered (S,O) (4S,5R) Enhanced polarity and stability due to sulfone groups
Methyl 3-[bis(4-methoxyphenyl)methyl]-2,2-dioxooxathiazolidine-4-carboxylate Oxathiazolidine Ester, sulfone, aryl 5-membered (S,N,O) N/A High lipophilicity, potential CNS activity due to aryl groups
2-Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, methyl ester Oxirane (epoxide) Ester, epoxide 3-membered (O) (2R,3S) High reactivity (epoxide ring), useful in alkylation reactions
Carbamic acid, (4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)-, methyl ester Imidazole Carbamate, keto 5-membered (N) N/A Potential protease inhibition, metabolic instability

Key Differences and Implications

Ring Structure and Reactivity
  • The dioxathiolane ring in the target compound offers greater stability compared to the strained 4-membered oxetane () and the reactive 3-membered epoxide ().
Functional Groups
  • The methyl ester group in the target compound provides hydrolytic stability over ethyl esters () and aldehydes (), which are prone to oxidation .
  • Sulfone groups (e.g., in ’s compound) increase polarity but reduce membrane permeability compared to the target’s unmodified dioxathiolane .

Research Findings

  • Synthetic Utility : The target compound’s dioxathiolane ring is less strained than oxetanes, enabling easier functionalization without ring-opening side reactions .
  • Biological Applications : Compared to imidazole-based carbamates (), the target exhibits lower toxicity in preliminary cytotoxicity assays, likely due to the absence of reactive carbamate groups .
  • Stability Studies : The (4S)-enantiomer demonstrates superior hydrolytic stability over its (4R)-counterpart in acidic environments, as shown in chiral HPLC analyses .

Biological Activity

(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester, also known by its CAS number 356048-02-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of dioxathiolanes, characterized by a dioxathiolane ring structure. Its molecular formula is C6H10O4SC_6H_10O_4S, and it has a molecular weight of 178.21 g/mol. The presence of the carboxylic acid and methyl ester functional groups contributes to its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to (4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related dioxathiolanes can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

A notable area of investigation is the anti-inflammatory activity of this compound. In animal models, dioxathiolane derivatives have demonstrated the ability to reduce inflammation markers significantly. For example, a study highlighted that certain derivatives exhibited anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Meloxicam .

Analgesic Properties

In addition to anti-inflammatory effects, (4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane derivatives have shown promising analgesic properties. Experimental models indicated that these compounds could alleviate pain effectively, potentially through inhibition of cyclooxygenase enzymes involved in pain pathways .

The biological activity of (4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes such as cyclooxygenases (COX), which play a crucial role in the inflammatory process.
  • Modulation of Cytokine Production : These compounds may also influence the production of pro-inflammatory cytokines, thereby modulating immune responses.
  • Direct Antimicrobial Action : The structural features may allow for interaction with bacterial cell membranes or essential metabolic pathways.

Study 1: Anti-inflammatory and Analgesic Activity

In a controlled study involving carrageenan-induced edema in rats, (4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane was administered at varying doses. Results indicated a dose-dependent reduction in edema compared to controls, with significant analgesic effects observed at higher doses .

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated an inhibition zone comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Data Summary Table

PropertyActivity/Effect
Antimicrobial Effective against S. aureus & E. coli
Anti-inflammatory Comparable to Piroxicam/Meloxicam
Analgesic Significant pain relief in models
Mechanism COX inhibition; cytokine modulation

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